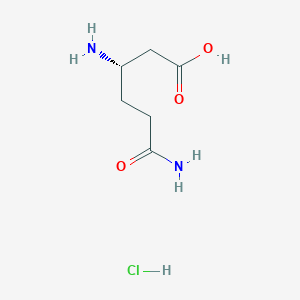

L-beta-Homoglutamine hydrochloride

説明

L-beta-Homoglutamine hydrochloride, also known as (3S)-3,6-diamino-6-oxohexanoic acid hydrochloride, is a white powder with a molecular weight of 196.63 g/mol . This compound is a derivative of L-glutamine and is characterized by its unique structure, which includes both amino and carboxyl groups. It is commonly used in various scientific research applications due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

L-beta-Homoglutamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-glutamine with specific reagents under controlled conditions. The synthesis typically involves the following steps:

Starting Material: L-glutamine is used as the starting material.

Reaction with Reagents: The compound undergoes a series of reactions with reagents such as hydrochloric acid to form the hydrochloride salt.

Purification: The product is purified through crystallization or other purification techniques to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures consistent product quality and high yield. The industrial production methods are optimized for efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions

L-beta-Homoglutamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The amino and carboxyl groups in the compound make it susceptible to substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

科学的研究の応用

2.1. Inhibition of Glutaminyl Cyclase

One of the most significant applications of L-beta-homoglutamine hydrochloride is as an inhibitor of glutaminyl cyclase. This enzyme catalyzes the cyclization of N-terminal glutamine residues into pyroglutamic acid, which has implications in neurodegenerative diseases and peptide hormone regulation .

Key Findings:

- Mechanism: L-beta-homoglutamine acts as a competitive inhibitor for QC, potentially reducing the formation of neurotoxic peptides associated with Alzheimer's disease .

- Clinical Relevance: Inhibiting QC could lead to therapeutic strategies for conditions characterized by abnormal peptide processing.

2.2. Role in Nitrogen Metabolism

Research indicates that this compound may play a role in nitrogen metabolism, particularly in cyanobacteria where it interacts with specific RNA motifs known as riboswitches . These motifs regulate gene expression in response to glutamine concentrations.

Key Findings:

- Binding Affinity: Studies show that L-beta-homoglutamine exhibits selective binding to RNA aptamers associated with nitrogen metabolism pathways, indicating its potential regulatory role .

- Applications in Biotechnology: The understanding of these interactions can lead to biotechnological applications, such as optimizing nitrogen fixation processes in agricultural settings.

Data Tables

4.1. Neurodegenerative Disease Research

A study investigated the effects of this compound on peptide processing in cellular models of Alzheimer's disease. The results indicated a significant reduction in the levels of neurotoxic peptides when treated with this compound, suggesting its potential as a therapeutic agent .

4.2. Agricultural Biotechnology

In cyanobacterial systems, researchers demonstrated that this compound could enhance nitrogen uptake efficiency by modulating the expression of genes involved in nitrogen assimilation. This finding opens avenues for developing biofertilizers that utilize this compound to improve crop yields .

作用機序

The mechanism of action of L-beta-Homoglutamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. It may also modulate the activity of certain receptors and signaling pathways, contributing to its biological effects .

類似化合物との比較

L-beta-Homoglutamine hydrochloride can be compared with other similar compounds, such as:

L-glutamine: A non-essential amino acid involved in many metabolic processes.

L-glutamic acid: Another amino acid with similar structural features but different functional properties.

Betaine: A compound with a similar structure but different biological roles.

This compound is unique due to its specific structure and reactivity, which make it valuable for various research applications.

生物活性

L-beta-Homoglutamine hydrochloride is a derivative of glutamine, an amino acid that plays critical roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and is classified as a non-essential amino acid. It is structurally similar to L-glutamine but differs in the positioning of the amino group, which may influence its biological activity and interactions within metabolic pathways .

-

Role in Metabolism :

- L-beta-Homoglutamine participates in the urea cycle, contributing to nitrogen metabolism and detoxification by facilitating the conversion of ammonia into urea. This process is vital for maintaining nitrogen balance in the body .

- It is also involved in protein synthesis, acting as a substrate for various biosynthetic pathways that generate proteins essential for cellular function .

-

Immunomodulatory Effects :

- Similar to L-glutamine, L-beta-Homoglutamine may enhance immune function by supporting lymphocyte proliferation and cytokine production. Studies indicate that amino acids like L-glutamine can stimulate the production of interleukin-2 (IL-2) and interferon-gamma (IFN-gamma), crucial for immune responses .

- The compound may help maintain gut integrity by preventing bacterial translocation from the gastrointestinal tract, thus playing a protective role during catabolic states or stress conditions .

- Antioxidant Activity :

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Research Findings

Recent research highlights the importance of glutamines and their derivatives in metabolic regulation and therapeutic interventions:

- Metabolomic Studies : Investigations into urine levels of N5-methylglutamine (a metabolite related to glutamine metabolism) have shown correlations with tumor burden in liver cancer models, suggesting that manipulating glutamine pathways could be beneficial in oncology .

- Pharmacological Approaches : Studies employing pharmacological inhibitors of glutamine synthetase have demonstrated significant effects on cellular metabolism, further supporting the relevance of glutamines in disease contexts .

特性

IUPAC Name |

(3S)-3,6-diamino-6-oxohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3.ClH/c7-4(3-6(10)11)1-2-5(8)9;/h4H,1-3,7H2,(H2,8,9)(H,10,11);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJADDIUIIUTC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375929 | |

| Record name | L-beta-Homoglutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-05-9 | |

| Record name | L-beta-Homoglutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。